Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-methyl-3-vinyl-, iodide
Description
Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-methyl-3-vinyl-, iodide (C₂₃H₂₈IN₂O₂), is a quaternary ammonium salt featuring a quinuclidine core fused with a quinoline moiety. The compound’s structure integrates a 6-methoxy-4-quinolinyl group attached via a hydroxymethyl bridge to the quinuclidinium ring, with additional substitutions at the 1-methyl and 3-vinyl positions . This molecular architecture confers unique physicochemical properties, including polarizability from the iodide counterion and steric effects from the vinyl group, which influence its solubility and reactivity.
Notably, the compound exhibits significant toxicity via intravenous administration, with a lethal dose (LDLo) of 23 mg/kg in rats and 9 mg/kg in rabbits . Thermal decomposition releases toxic fumes of iodide (I⁻) and nitrogen oxides (NOₓ), necessitating stringent handling protocols .
Properties
CAS No. |
69881-63-6 |
|---|---|
Molecular Formula |
C21H27IN2O2 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(S)-[(2R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide |
InChI |
InChI=1S/C21H27N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14?,15?,20-,21+,23?;/m1./s1 |
InChI Key |
AJQSDVGBERUTGX-KCWPWBDNSA-M |
Isomeric SMILES |
C[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] |
Canonical SMILES |
C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] |
Origin of Product |
United States |
Preparation Methods
Vinyl Group Introduction at Position 3
Quaternization to Form the Iodide Salt
- The final step involves quaternization of the tertiary amine nitrogen with methyl iodide, producing the quinuclidinium iodide salt. This step is facilitated by the increased nucleophilicity of the quinuclidine nitrogen due to reduced steric hindrance compared to other tertiary amines, making methyl iodide an effective alkylating agent.
Summary of Preparation Steps with Data Table
Research Findings and Analysis
The Meisenheimer approach remains a robust method for quinuclidine synthesis, with modifications allowing functionalization at specific ring positions.
Functionalization via lithiation and trapping with aldehydes or allyl bromides enables selective introduction of hydroxy and vinyl groups, crucial for constructing the target molecule’s substituents.
Quantum chemical calculations and kinetic studies reveal that electrophilic attack sites can be controlled by the nature of the electrophile, influencing regioselectivity in alkylation steps.
Mannich reactions provide a versatile route to introduce aminoalkyl groups and quinoline derivatives, facilitating the assembly of complex quinuclidine-based structures.
The final quaternization step with methyl iodide is efficient due to the high nucleophilicity of the quinuclidine nitrogen, yielding the iodide salt form with good reactivity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoline moiety, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring or the azoniabicyclo[2.2.2]octane system.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol or quinoline sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the quinoline or methanol sites .
Scientific Research Applications
Medicinal Chemistry Applications
Antidotal Efficacy Against Organophosphate Poisoning
Research indicates that quinuclidinium derivatives exhibit potential as antidotes for organophosphate poisoning, particularly against soman, a potent nerve agent. A study assessed the protective efficacy of various quinuclidinium oximes on acetylcholinesterase (AChE) activity inhibited by soman. The protective index (PI) was calculated to evaluate their effectiveness in vivo. Compounds such as BM-1 showed promising results with a PI indicating potential antidotal efficacy, suggesting that some quinuclidinium oximes could be effective in clinical settings for treating poisoning cases .
Central Nervous System Activity
Potential for Alzheimer's Disease Treatment
Quinuclidinium carbamates have been identified as promising candidates for the treatment of central nervous system disorders, including Alzheimer's disease. These compounds exhibit properties that may enhance cognitive function by modulating neurotransmitter systems. Investigations into their mechanism of action suggest they interact with specific molecular targets within the CNS, making them valuable for further development in neuropharmacology .
Antimicrobial Applications
Broad-Spectrum Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinuclidinium derivatives. New compounds based on the quinuclidinium core demonstrated significant activity against both gram-positive and gram-negative bacteria, including multidrug-resistant strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 4.00 μg/mL, showcasing their potential as effective antimicrobial agents .
Table: Antimicrobial Efficacy of Quinuclidinium Derivatives
| Compound | MIC (μg/mL) | Target Bacteria | Comparison to Gentamicin |
|---|---|---|---|
| Compound 10 | 0.25 | Pseudomonas aeruginosa | 256-fold better |
| Compound 5 | 0.50 | Klebsiella pneumoniae | 16-fold better |
| Compound X | 4.00 | Staphylococcus aureus | Comparable |
Mechanism of Action
The mechanism of action of (S)-[(7R)-5-Ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide involves its interaction with specific molecular targets. The quinoline moiety can interact with nucleic acids or proteins, while the azoniabicyclo[2.2.2]octane system may influence the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Insights :
- The target compound’s quaternary ammonium structure enhances polarity and ionic interactions compared to tertiary amines in pyridine-containing analogs .
- Quinoline derivatives with bromine substituents (e.g., 6-bromo-2-methoxy) exhibit distinct electronic profiles, altering binding affinities in biological systems .
Toxicity Profiles
| Compound | Route | LDLo (mg/kg) | Model Organism | Reference |
|---|---|---|---|---|
| Target Compound | Intravenous | 23 | Rat | |
| Target Compound | Intravenous | 9 | Rabbit | |
| Quinine (reference) | Oral | 1500 | Human |
Key Insights :
- The target compound’s intravenous toxicity far exceeds that of orally administered quinine, highlighting route-dependent risks .
- No toxicity data are available for the antitubercular quinoline analog, underscoring the need for comparative toxicological studies .
Biological Activity
Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-methyl-3-vinyl-, iodide is a complex quinuclidine derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound is part of a broader class of N-alkyl quinuclidinium salts, which have shown promise in treating various inflammatory and gastrointestinal disorders, as well as central nervous system conditions.
The primary mechanism by which quinuclidinium compounds exert their biological effects is through antagonism of substance P receptors. Substance P is a neuropeptide involved in pain perception and inflammatory responses. By blocking these receptors, quinuclidinium derivatives can alleviate symptoms associated with inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease .
Pharmacological Applications
Research indicates that quinuclidinium derivatives may be effective in treating a variety of conditions:
- Inflammatory Disorders : These compounds have been shown to reduce inflammation in models of arthritis and asthma.
- Gastrointestinal Disorders : They are being explored for their potential to treat conditions like ulcerative colitis and Crohn's disease.
- Central Nervous System Disorders : There is ongoing research into their efficacy for anxiety and schizophrenia due to their neuropharmacological properties .
Case Studies
- Inflammation Models : In a study involving rodent models of inflammation, quinuclidinium derivatives demonstrated significant reductions in inflammatory markers compared to control groups. The IC50 values for these compounds were notably low, indicating high potency .
- Gastrointestinal Studies : Clinical evaluations have suggested that these compounds can effectively manage symptoms of inflammatory bowel disease by modulating immune responses and reducing mucosal inflammation .
- Anxiety and Schizophrenia : Preliminary studies have indicated that quinuclidinium derivatives may influence neurotransmitter pathways associated with mood regulation, thus presenting potential therapeutic avenues for anxiety and schizophrenia .
Table 1: Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies reveal that quinuclidinium compounds exhibit favorable absorption and distribution profiles. Their half-lives are conducive to sustained therapeutic effects, making them suitable candidates for chronic conditions requiring long-term management.
Safety Profile
Toxicological assessments indicate that quinuclidinium derivatives possess a relatively low toxicity profile, with side effects primarily linked to their pharmacodynamic actions. Long-term studies are necessary to fully elucidate their safety in human populations.
Q & A
Q. What computational methods are recommended to optimize the synthesis pathway of this quinuclidinium-quinoline hybrid compound?
A hybrid approach combining quantum chemical calculations (e.g., density functional theory, DFT) with experimental validation is critical. For example, reaction path search methods can predict energy barriers and intermediates, while machine learning algorithms analyze experimental datasets to narrow optimal conditions (e.g., solvent, temperature, catalyst). This reduces trial-and-error experimentation and accelerates synthesis optimization .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
A combination of nuclear magnetic resonance (NMR) spectroscopy (for stereochemical analysis), X-ray crystallography (for absolute configuration determination), and high-performance liquid chromatography (HPLC) with mass spectrometry (for purity assessment) is standard. For the quinuclidinium moiety, dynamic NMR can resolve conformational flexibility, while FT-IR confirms functional groups like the hydroxy and methoxy substituents .
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
Use accelerated stability testing with a factorial design of experiments (DoE). Parameters like pH (2–10), temperature (25–60°C), and ionic strength are varied systematically. Monitor degradation via HPLC-UV and LC-MS to identify degradation products. Statistical tools (e.g., ANOVA) determine significant factors affecting stability .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental reaction yields be resolved?
Contradictions often arise from incomplete computational models (e.g., neglecting solvent effects or non-adiabatic pathways). To address this:
Q. What advanced spectroscopic methods are suitable for probing the compound’s interaction with biological targets?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (e.g., Kd). For dynamic interactions, time-resolved fluorescence spectroscopy or cryo-electron microscopy (cryo-EM) resolves conformational changes. Synchrotron-based X-ray absorption spectroscopy (XAS) can map metal-binding sites if the compound interacts with metalloproteins .
Q. How can researchers reconcile discrepancies in biological activity data across different assay platforms?
Discrepancies may stem from assay-specific variables (e.g., cell line heterogeneity, solvent compatibility). Mitigation strategies include:
- Standardizing protocols (e.g., CLSI guidelines for antimicrobial assays).
- Using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability).
- Applying meta-analysis tools to identify confounding variables .
Q. What strategies are effective for elucidating the reaction mechanism of the vinyl-quinuclidinium moiety in nucleophilic environments?
- Kinetic isotope effects (KIE): Compare rates with deuterated vs. protonated substrates to identify rate-determining steps.
- Trapping intermediates: Use low-temperature NMR or rapid-injection quench techniques to isolate transient species.
- Computational mapping: Identify transition states via DFT-coupled Nudged Elastic Band (NEB) simulations .
Methodological Considerations
Q. How to prioritize structural modifications for enhanced bioactivity while minimizing toxicity?
- Structure-activity relationship (SAR): Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy).
- ADMET prediction: Use tools like SwissADME or ProTox-II to forecast pharmacokinetics and toxicity.
- In vitro validation: Test hepatotoxicity via HepG2 cell viability assays and cytochrome P450 inhibition studies .
Q. What experimental frameworks are recommended for studying the compound’s photophysical properties?
- UV-Vis and fluorescence spectroscopy: Measure absorption/emission spectra and quantum yields.
- Transient absorption spectroscopy: Resolve excited-state dynamics (e.g., singlet-triplet transitions).
- Theoretical modeling: Time-dependent DFT (TD-DFT) predicts electronic transitions and compares them with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
